2-Norbornanamine, N,2,3-trimethyl-
Description
2-Norbornanamine, N,2,3-trimethyl- (CAS 63907-05-1) is a bicyclic organic compound with a norbornane backbone substituted with three methyl groups at the 2-, 3-, and N-positions. Its molecular formula is C₁₀H₁₉N, and it belongs to the class of alkylated norbornane amines. This compound is structurally characterized by a bicyclo[2.2.1]heptane framework, which imparts rigidity and influences its physicochemical properties, such as solubility and lipophilicity .
Properties
CAS No. |
63907-05-1 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,2,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-7-8-4-5-9(6-8)10(7,2)11-3/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
FNJOIKRNARYXHW-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1(C)NC |
Canonical SMILES |
CC1C2CCC(C2)C1(C)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Norbornanamine, N,2,3-trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and molecular differences between 2-Norbornanamine, N,2,3-trimethyl- and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |
|---|---|---|---|---|
| 2-Norbornanamine, N,2,3-trimethyl- | 63907-05-1 | C₁₀H₁₉N | N-, 2-, 3-methyl groups | Rigid norbornane backbone |
| N,N,2,3-Tetramethyl-2-norbornanamine | 63907-04-0 | C₁₁H₂₁N | N,N-, 2-, 3-methyl groups | Additional methyl on amine nitrogen |
| Mecamylamine (N,2,3,3-Tetramethyl-2-norbornanamine) | 826-39-1 | C₁₁H₂₁N | N-, 2-, 3-, 3-methyl groups | Pharmaceutical use (nicotinic antagonist) |
| N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine | - | C₁₅H₂₁N | N-ethyl, 3-phenyl, 2-methyl groups | Aromatic substitution enhances lipophilicity |
Key Observations:
- Methyl Group Impact: The addition of a fourth methyl group in N,N,2,3-tetramethyl-2-norbornanamine increases molecular weight (C₁₁H₂₁N vs.
- Mecamylamine: This clinically used analog (N,2,3,3-tetramethyl-) demonstrates the significance of methyl substitution in bioactivity. Its role as a nicotinic acetylcholine receptor antagonist highlights how minor structural changes (e.g., an extra 3-methyl group) can confer therapeutic utility .
Physicochemical Properties
- Lipophilicity : Mecamylamine’s additional methyl groups likely result in a higher logP value compared to the trimethyl variant, enhancing its blood-brain barrier penetration .
- Solubility : The trimethyl compound (C₁₀H₁₉N) may exhibit better aqueous solubility than its tetramethyl counterparts due to reduced hydrophobicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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